1,2,3,4-Butanetetracarboxylic acid

描述

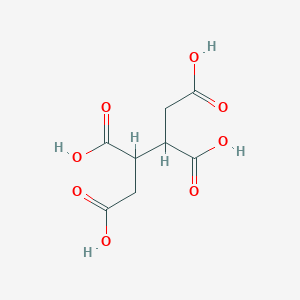

Structure

3D Structure

属性

IUPAC Name |

butane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAUUQHSCNMCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024670 | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1703-58-8 | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1703-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

385 °F (NTP, 1992) | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Butanetetracarboxylic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a versatile organic compound with a growing range of applications, most notably as a formaldehyde-free cross-linking agent in the textile industry. Its unique structure, featuring four carboxylic acid groups on a butane (B89635) backbone, allows for the formation of stable ester bonds with hydroxyl-rich polymers. This technical guide provides a comprehensive overview of the fundamental properties of BTCA, including its physicochemical characteristics, synthesis and reactions, spectral data, and safety profile. Additionally, it explores its potential in biomedical applications, offering detailed experimental protocols for its synthesis and characterization.

Core Properties of this compound

Physicochemical Properties

This compound is a white, crystalline solid. It is soluble in water and ethanol, slightly soluble in ether and chloroform, and insoluble in benzene (B151609) and ligroin.[1][2] The compound exists as two diastereomers: a meso form and a pair of enantiomers (R,R and S,S).[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₈ | [3] |

| Molecular Weight | 234.16 g/mol | [3] |

| Appearance | White solid/powder | [3] |

| Melting Point | 193-197 °C (unspecified stereochemistry) | |

| 236 °C (meso form) | [3] | |

| 227-230 °C ((R,R)-enantiomer) | [3] | |

| Boiling Point | 296.47 °C (rough estimate) | |

| Density | 1.504 g/cm³ (rough estimate) | |

| Water Solubility | ≥10 g/100 mL at 19 °C | |

| pKa Values | pK₁: 3.43, pK₂: 4.58, pK₃: 5.85, pK₄: 7.16 (at 25 °C) |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

-

FTIR: The Fourier-transform infrared spectrum shows characteristic absorption bands for the carboxylic acid functional groups.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.

Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound is through the oxidation of tetrahydrophthalic anhydride (B1165640).[1][4] This can be achieved using various oxidizing agents, with hydrogen peroxide being a widely used "green" option.[1] Nitric acid can also be employed, though it presents challenges with corrosive conditions and the formation of toxic byproducts.[4]

A general workflow for the synthesis of BTCA from tetrahydrophthalic anhydride is outlined below.

Key Reactions

The primary reactivity of this compound stems from its four carboxyl groups. A key reaction is the formation of a cyclic anhydride intermediate, particularly when heated. This anhydride is a crucial active intermediate in the cross-linking of polymers like cellulose.[5] The reaction involves the esterification of the anhydride with the hydroxyl groups of the polymer.[6]

Applications

Textile Industry

The predominant application of this compound is as a formaldehyde-free durable press finishing agent for cotton and other cellulosic fabrics.[4][7] It improves wrinkle resistance, dimensional stability, and shape retention without the health concerns associated with formaldehyde-based resins.[8]

Biomedical Applications

While the primary use of BTCA is in textiles, its ability to cross-link polymers and its biocompatible nature have led to investigations into its potential in the biomedical field.

-

Drug Delivery: BTCA can be used as a cross-linking agent to prepare hydrogels from biocompatible polymers like poly(vinyl alcohol) and hyaluronic acid.[9][10][11] These hydrogels can encapsulate therapeutic agents and provide controlled release. For instance, hydrogels can be designed for the sustained release of drugs like methotrexate.[12][13][14]

-

Biomaterials: The cross-linking properties of BTCA are also utilized in the fabrication of other biomaterials, such as nanofibrous aerogels for protein absorption and separation.[15]

Experimental Protocols

Synthesis of this compound from Tetrahydrophthalic Anhydride

This protocol is based on the oxidation of tetrahydrophthalic anhydride using hydrogen peroxide.[1][9]

Materials:

-

Tetrahydrophthalic anhydride

-

Hydrogen peroxide (30%)

-

Tungsten-based catalyst (e.g., sodium tungstate (B81510) or phosphotungstic acid)[1]

-

Deionized water

-

Three-necked flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

-

In a three-necked flask, dissolve a specific amount of tetrahydrophthalic anhydride and the catalyst in deionized water with heating and stirring.[1]

-

Once dissolved, begin the dropwise addition of hydrogen peroxide at a controlled rate (e.g., 0.3-0.7 g H₂O₂ per gram of tetrahydrophthalic anhydride per minute).[1]

-

During the addition, maintain the reaction temperature between 75 °C and 110 °C. Water will be continuously produced during the reaction.[1]

-

After the addition of hydrogen peroxide is complete, raise the temperature to 110-130 °C and continue the reaction for 3 to 6 hours.[1]

-

After the reaction is complete, cool the mixture. The this compound will precipitate out.

-

Collect the precipitate by filtration and dry it under a vacuum to obtain the crude product.[1]

-

For further purification, the crude product can be recrystallized from water.[16]

Characterization by Acid-Base Titration

This protocol allows for the determination of the purity of the synthesized this compound.[6]

Materials:

-

Synthesized this compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Erlenmeyer flask

-

Buret

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the dried this compound and dissolve it in deionized water in an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Titrate the BTCA solution with the NaOH solution until a faint, persistent pink color is observed.[17]

-

Record the final volume of the NaOH solution used.

-

Calculate the purity of the this compound based on the stoichiometry of the neutralization reaction (1 mole of BTCA reacts with 4 moles of NaOH).

Safety and Toxicology

This compound is considered to be of moderate toxicity upon oral administration.[4] When heated to decomposition, it can emit acrid smoke and irritating fumes. It is an irritant and may cause serious eye injury.[3]

| Metric | Value | References |

| LD₅₀ (oral, rat) | 1720 mg/kg | |

| Skin Irritation (rabbit) | Not a primary skin irritant | [4] |

| Eye Irritation | Severe eye irritant | [3] |

| Developmental Toxicity (rat) | No developmental toxicity or teratogenicity observed at maternally toxic doses | [3] |

Signaling Pathways

Currently, there is a lack of available scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways such as NF-κB, MAPK, or mTOR. Further research is required to elucidate any potential modulatory effects of BTCA on these or other signaling cascades.

Conclusion

This compound is a valuable compound with well-established applications in the textile industry and emerging potential in the biomedical field. Its ability to act as a formaldehyde-free cross-linker makes it an environmentally friendly alternative for creating durable press fabrics. For researchers and drug development professionals, its utility in forming biocompatible hydrogels and other biomaterials for applications such as controlled drug release presents an exciting area for further exploration. This guide provides a solid foundation of its core properties and methodologies, encouraging further investigation into its broader applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. itm-conferences.org [itm-conferences.org]

- 3. US5047582A - Process for the oxidation of a tetrahydrophthalic acid - Google Patents [patents.google.com]

- 4. US5298653A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. Hemolysis Assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5157152A - Process for the oxidation of a tetrahydrophthalic acid - Google Patents [patents.google.com]

- 10. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression [frontiersin.org]

- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. thno.org [thno.org]

An In-depth Technical Guide to the Synthesis and Purification of 1,2,3,4-Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of 1,2,3,4-Butanetetracarboxylic acid (BTCA), a crucial compound in various industrial and research applications, including as a formaldehyde-free durable press finishing agent for textiles.[1] This document details established experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the workflows for clarity.

Synthesis of this compound

The synthesis of BTCA is predominantly achieved through the oxidative cleavage of a cyclic precursor, most commonly tetrahydrophthalic anhydride (B1165640). Other notable methods include synthesis from succinic anhydride and the hydrolysis of tetraalkyl butanetetracarboxylates.

Oxidation of Tetrahydrophthalic Anhydride

Tetrahydrophthalic anhydride, readily available from the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride, is the most common starting material for BTCA synthesis.[2] The double bond in the cyclohexene (B86901) ring is susceptible to oxidative cleavage by strong oxidizing agents.

A widely adopted "green" method for BTCA synthesis involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst.[3] This method is favored for its cleaner reaction profile compared to nitric acid oxidation.[3] Tungsten-based catalysts, such as sodium tungstate, tungstic acid, or tungsten trioxide, are frequently employed to facilitate the oxidation.[2][3]

The reaction typically proceeds by first hydrolyzing the tetrahydrophthalic anhydride to the corresponding diacid, which is then oxidized.[3] Some modern procedures combine these steps in a one-pot synthesis.[2]

Table 1: Quantitative Data for Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride

| Parameter | Value | Reference |

| Starting Material | Tetrahydrophthalic Anhydride | [2] |

| Oxidant | Hydrogen Peroxide (20-30% aq. solution) | [2][3] |

| Catalyst | Sodium Tungstate / Tungstic Oxide | [2][3] |

| Reaction Temperature | 75 - 130 °C | [2][3] |

| Reaction Time | 3 - 6 hours | [3] |

| Yield | 70 - 84% | [2] |

Experimental Protocol: Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride [2]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 400g of tetrahydrophthalic anhydride, 0.4g of sodium tungstate, and 100g of water.

-

Heating and Dissolution: Heat the mixture to 90 °C while stirring to dissolve the solids.

-

Addition of Oxidant: Gradually add a 25% hydrogen peroxide solution at a rate of 0.3g of hydrogen peroxide per gram of tetrahydrophthalic anhydride per minute. Concurrently, raise the temperature to 100 °C.

-

Water Removal: During the oxidation process, continuously remove a portion of the water.

-

Final Reaction Phase: After the complete addition of hydrogen peroxide, increase the temperature to 130 °C and maintain for an additional 3 hours.

-

Crystallization and Isolation: Cool the reaction mixture to induce the precipitation of this compound.

-

Filtration and Drying: Collect the precipitate by filtration. The crude product can be dried in a vacuum oven at 120 °C for 4 hours. The reported yield of the crude product is in the range of 80-84%. The mother liquor can be recycled in subsequent batches.

References

Spectroscopic Profile of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2,3,4-Butanetetracarboxylic acid (BTCA), a versatile molecule with applications ranging from a cross-linking agent for textiles to a building block in polymer and materials science.[1][2] This document compiles infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound. Special consideration is given to its stereoisomers, primarily the meso form, which is commonly encountered.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3310 | O-H stretch (carboxylic acid) | [4] |

| ~2923 | C-H stretch | [4] |

| ~2850 | CH₂ stretch | [4] |

| ~1712 | C=O stretch (carboxylic acid dimer) | [4] |

Note: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound can vary depending on the solvent and the specific stereoisomer.

Table 2: ¹H NMR Spectroscopic Data for a Silylation Derivative of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 3.80 | d | 2H | -CH- | [5] |

| 3.12 | d | 2H | -CH₂- | [5] |

| 0.20 | s | 18H | -Si(CH₃)₃ | [5] |

Note: This data is for a silylated derivative in DMSO-d₆. The chemical shifts for the underivatized acid will differ.

Table 3: ¹³C NMR Spectroscopic Data for meso-1,2,3,4-Butanetetracarboxylic Acid

| Chemical Shift (δ, ppm) | Assignment | Reference |

| Data not explicitly found in search results |

Note: While ¹³C NMR spectra for BTCA are available in databases, specific chemical shift values were not detailed in the initial search results. Researchers should consult spectral databases for this information.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

| Data not explicitly found in search results |

Note: Mass spectrometry of underivatized carboxylic acids can be challenging due to their low volatility. Derivatization techniques such as esterification or silylation are often employed for GC-MS analysis.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This technique is suitable for analyzing solid samples directly.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The number of scans can be varied to improve the signal-to-noise ratio (typically 16-32 scans).

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Potassium Bromide (KBr) Pellet Method

-

Sample Preparation :

-

Approximately 1-2 mg of dry this compound is ground with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR

-

Solvent Selection : A suitable deuterated solvent that can dissolve this compound is chosen. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Procedure :

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the tube and gently agitate or vortex to dissolve the sample completely.

-

If necessary, filter the solution to remove any particulate matter.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS) or a solvent residual peak, is used for chemical shift referencing.[9]

-

Data Acquisition

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters : Standard acquisition parameters for ¹H and ¹³C NMR are generally used. The specific parameters (e.g., pulse sequence, acquisition time, relaxation delay) may be optimized to improve spectral quality.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of BTCA, derivatization is typically required for GC-MS analysis.

-

Derivatization (Esterification Example) :

-

A known amount of this compound is dissolved in a suitable solvent.

-

An esterifying agent, such as BF₃/methanol or diazomethane, is added to the solution.

-

The reaction mixture is heated to complete the esterification of the carboxylic acid groups to their corresponding methyl esters.

-

The resulting solution containing the more volatile ester derivatives is then injected into the GC-MS system.

-

-

GC-MS Parameters :

-

Gas Chromatograph (GC) :

-

Column : A nonpolar capillary column (e.g., DB-5ms).

-

Injector : Split/splitless injector, with the mode depending on the sample concentration.

-

Oven Temperature Program : A temperature gradient is used to separate the components of the sample mixture.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) is commonly used.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. utsouthwestern.edu [utsouthwestern.edu]

Solubility and stability of 1,2,3,4-Butanetetracarboxylic acid

An In-depth Technical Guide on the Solubility and Stability of 1,2,3,4-Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BTCA) is a versatile polycarboxylic acid utilized as a cross-linking agent and a building block in the synthesis of specialized polymers. Its efficacy in applications ranging from textile finishing to the formulation of resins, polymers, coatings, and adhesives is intrinsically linked to its solubility and stability characteristics. This guide provides a comprehensive overview of the solubility of BTCA in various solvents and its stability under different conditions, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is a stable compound under normal conditions.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C8H10O8 | [2][3] |

| Molecular Weight | 234.16 g/mol | [2][4][5] |

| Melting Point | 195-197 °C (decomposes) | [5] |

| Appearance | White leaf-shaped or needle-shaped crystals; powder | [6] |

| IUPAC Name | butane-1,2,3,4-tetracarboxylic acid | [4] |

| CAS Number | 1703-58-8 | [5] |

Solubility Profile

The solubility of BTCA is a critical parameter for its application in various formulations and reactions.

Aqueous Solubility

BTCA is soluble in water.[4][7] The solubility of BTCA in water increases with temperature, as detailed in the following table.

| Temperature (°C) | Solubility ( g/100g water) | Reference |

| 30 | 18.5 | [6] |

| 50 | 45.5 | [6] |

| 70 | 81.8 | [6] |

Solubility in Organic Solvents

BTCA exhibits varied solubility in organic solvents. It is soluble in ethanol.[6][8] However, it is reported to be sparingly soluble or insoluble in other common organic solvents such as ether, chloroform, benzene, and ligroin.[1][8]

Stability Profile

Understanding the stability of BTCA is crucial for its storage, handling, and application.

Thermal Stability

BTCA is a stable compound, however, it is noted to be unstable in the presence of excessive heat.[8] It has a melting point of 195-197 °C, at which it begins to decompose.[5] When heated to decomposition, it emits acrid smoke and irritating fumes.[4][6] The formation of an anhydride (B1165640) intermediate is a key step in its thermal reactions, particularly in its cross-linking applications with materials like cellulose (B213188).[9][10][11]

Chemical Stability

BTCA is a carboxylic acid and thus donates hydrogen ions in the presence of a base.[4][7] It is incompatible with strong oxidizing agents.[8] The purity of BTCA is reported to not decrease when left for over two years, and it exhibits almost no hygroscopicity.[6][12]

Stability in Formulations

The primary application of BTCA as a cross-linking agent for cellulose in textiles highlights its reactive stability. This reaction is catalyzed and temperature-dependent, leading to the formation of stable ester bonds.[9][10][11][13][14][15][16][17] The reaction proceeds through the formation of a cyclic anhydride intermediate.[9][10][11]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of BTCA can be adapted from general methods for carboxylic acids and other organic compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of BTCA to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid BTCA by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of BTCA in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized base.

-

Calculation: Express the solubility in terms of g/100 mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Stress Conditions: Expose solid BTCA or a solution of BTCA to various stress conditions, including:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60 °C) for a set duration.

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a set duration.

-

Oxidative: 3% H₂O₂ at a specified temperature (e.g., 60 °C) for a set duration.

-

Thermal: Dry heat at a temperature below but near the melting point (e.g., 150 °C).

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating method, typically HPLC. The method should be capable of separating the intact BTCA from any degradation products.

-

Data Evaluation: Quantify the amount of BTCA remaining and identify and quantify any major degradation products. This information helps to establish the degradation profile and intrinsic stability of the molecule.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: A typical experimental workflow for determining the solubility of BTCA.

BTCA Cross-linking Reaction with Cellulose

Caption: Simplified pathway of BTCA cross-linking with cellulose via an anhydride intermediate.

Conclusion

This compound is a water-soluble, stable polycarboxylic acid with significant potential in various industrial and potentially pharmaceutical applications. Its solubility is temperature-dependent, and its stability profile indicates good shelf-life under normal storage conditions, though it is susceptible to degradation at high temperatures and in the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the solubility and stability of BTCA in specific systems. The visualizations serve to clarify the molecular structure, experimental procedures, and key reaction mechanisms. This guide provides a solid technical foundation for professionals working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 1703-58-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C8H10O8 | CID 15560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-丁烷四羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1703-58-8 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Locating the Reaction Site of this compound Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. autechindustry.com [autechindustry.com]

- 13. Novel kinetics model for the crosslinking reaction of this compound with cellulose within cotton fabrics [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel Strategy to fabricate Antiwrinkle Cotton fabrics with this compound under a Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 1,2,3,4-Butanetetracarboxylic Acid (BTCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1,2,3,4-Butanetetracarboxylic acid (BTCA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining a safe research environment.

Chemical and Physical Properties

BTCA is an off-white powder that is soluble in water and alcohol.[1] It is incompatible with strong oxidizing agents and is unstable in the presence of excessive heat and light.[1] Decomposition of BTCA can result in the emission of toxic fumes, including carbon monoxide and carbon dioxide.[1]

Table 1: Physical and Chemical Properties of BTCA

| Property | Value |

| CAS Number | 1703-58-8[2] |

| Molecular Formula | C8H10O8[2] |

| Molecular Weight | 234.16 g/mol [3][4] |

| Appearance | Off-white powder[1][2] |

| Melting Range | 196-237°C (385-458°F)[1] |

| Solubility | Soluble in water and alcohol[1][5] |

Health Hazard Information

BTCA is classified as a hazardous substance.[3] It is harmful if swallowed and poses a risk of serious damage to the eyes.[3][6][7] It is also irritating to the respiratory system and skin.[3][8]

Key Hazards:

-

Eye Damage: Causes severe and corrosive irritation, with the potential for permanent ocular damage upon contact.[1]

-

Oral Toxicity: Harmful if ingested.[3][6] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[3]

-

Respiratory Irritation: Can cause respiratory irritation.[3] Long-term exposure may lead to airway diseases.[3] Individuals with pre-existing respiratory conditions may experience further disability if excessive concentrations of particulate are inhaled.[3]

-

Skin Irritation: Can cause skin inflammation on contact.[3] It may worsen pre-existing dermatitis.[3] Open cuts or irritated skin should not be exposed to this material.[3]

Toxicology Data

While data on the effects of BTCA in humans is not available, animal studies provide insight into its toxicological profile.[1]

Table 2: Acute Toxicity Data for BTCA

| Test | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 1.72 g/kg[1] | Moderately Toxic[1] |

| LD50 | Rabbit | Dermal | >8.00 g/kg[1] | Not a toxic substance by dermal application[1] |

| Inhalation Toxicity | Rat | Inhalation | 8.19 mg/L (1-hour exposure) | Not found to induce inhalation toxicity[1] |

| Primary Skin Irritation | Rabbit | Dermal | Irritation Index = 0.9 | Not classified as a primary skin irritant[1] |

| Eye Irritation | Rabbit | Ocular | - | Severe and corrosive irritation, permanent ocular damage[1] |

Gross signs of toxicity observed in rats at higher oral doses included diarrhea.[1]

Experimental Protocols

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[3]

-

Use in a well-ventilated area, with local exhaust ventilation recommended.

-

Wear appropriate personal protective equipment (PPE).[6]

-

Avoid generating dust.[3] Dust clouds may form an explosive mixture with air.[3]

-

Do not cut, drill, grind, or weld containers that have held BTCA.[3]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where BTCA is handled or stored.[6]

Storage:

-

Store in a cool, dry, dark, and well-ventilated place.[1][6]

-

Keep containers tightly closed.[7]

-

Store away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling BTCA.[9]

Recommended PPE:

-

Eye and Face Protection: Chemical goggles or safety glasses are mandatory.[6][7] A face shield may also be necessary.[6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6][7] Chemical-resistant gloves, such as nitrile gloves, are recommended.[10] A lab coat should be worn.[10]

-

Respiratory Protection: If there is a risk of generating dust or if ventilation is inadequate, wear an approved respirator.[5] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is a suitable option.[5]

First Aid Measures

In Case of Exposure:

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin and hair with running water and soap if available.[3]

-

Ingestion: If swallowed, rinse mouth and refer for medical attention without delay.[3][6] Call a poison control center or doctor.[6] Do not induce vomiting.

-

Inhalation: Remove the person from the contaminated area to fresh air.[3][6] Keep the patient warm and rested.[3]

Spill and Leak Procedures

Minor Spills:

-

Control personal contact by using appropriate PPE.[3]

-

Dampen the solid spill material with water.[4]

-

Transfer the dampened material to a suitable, labeled container for waste disposal.[3][4]

-

Use absorbent paper dampened with water to pick up any remaining material.[4]

-

Wash all contaminated surfaces with a soap and water solution.[4]

-

Ventilate the spillage area.[6]

Major Spills:

-

Alert emergency responders and advise personnel in the area of the hazard.[3]

-

Wear breathing apparatus and protective gloves.[3]

-

Follow the cleanup procedures for minor spills.

Disposal Considerations

All waste material containing BTCA must be treated as hazardous waste.

-

Securely package and label all waste material in double bags.[1]

-

Dispose of all potentially contaminated materials, including carcasses, bedding, and disposable labware, by incineration in a manner consistent with federal, state, and local regulations, or at a licensed hazardous waste landfill.[1]

-

Empty containers may contain residual dust and should be handled with care.[3]

-

Do not dispose of BTCA through standard laboratory trash or sewer systems.[10]

-

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.[10]

Visual Guides

The following diagrams illustrate key safety workflows and logical relationships for handling BTCA in the laboratory.

Caption: General experimental workflow for handling BTCA.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. This compound | C8H10O8 | CID 15560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 10. benchchem.com [benchchem.com]

The Environmental Profile of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic acid (BTCA), a versatile polycarboxylic acid, has gained significant attention as an environmentally friendly alternative to formaldehyde-based crosslinking agents, particularly in the textile industry for creating durable press finishes on cotton fabrics.[1][2][3] Its application extends to the synthesis of polymers and resins, where it enhances thermal stability and mechanical properties.[4] This technical guide provides a comprehensive overview of the available data on the environmental impact of BTCA, focusing on its toxicological profile, environmental fate, and the methodologies used for its assessment. While BTCA is championed for its role in replacing more hazardous chemicals, this guide also highlights the significant gaps in publicly available quantitative ecotoxicity and biodegradability data.

Toxicological Profile

The primary toxicological data available for this compound pertains to acute mammalian toxicity. It is classified as harmful if swallowed and is a severe eye irritant.[4][5][6]

Table 1: Acute Mammalian Toxicity of this compound

| Species | Exposure Route | Endpoint | Value | Reference(s) |

| Rat | Oral | LD50 | 1720 mg/kg | [1][5] |

| Rabbit | Dermal | LD50 | > 8.00 g/kg | [1] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

The National Toxicology Program (NTP) noted a lack of data concerning chronic toxicity, carcinogenicity, and genetic toxicology for BTCA.[1]

Environmental Fate and Ecotoxicity

Environmental Fate

Based on its physical and chemical properties, BTCA is expected to exhibit the following environmental fate characteristics:

-

Persistence: BTCA is not expected to be persistent in the environment. Safety data sheets suggest that persistence is unlikely based on available information.[7] One source indicates low persistence in water and soil.[5]

-

Bioaccumulation: Due to its high water solubility, the potential for bioaccumulation is considered low.[5]

-

Mobility: With its high water solubility, BTCA is likely to be mobile in soil and may spread in water systems.[7]

Ecotoxicity

Specific ecotoxicity values (such as LC50 for fish, EC50 for daphnia, and EC50 for algae) for this compound are not found in the reviewed literature. A risk assessment conducted by the Canadian government on a polymer containing BTCA concluded that the polymer is not anticipated to enter the environment in a quantity or concentration that would have a harmful effect on the environment.[8] However, this assessment does not provide specific toxicity data for the BTCA monomer itself.

Data Gaps and Future Research

The absence of robust, quantitative data on the aquatic toxicity and biodegradability of BTCA represents a significant knowledge gap. To conduct a thorough environmental risk assessment, further studies following standardized OECD guidelines are necessary. In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to predict the potential ecotoxicological effects of BTCA.

Experimental Protocols

To address the data gaps in the environmental profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. Below are detailed methodologies for key ecotoxicity and biodegradability tests.

Aquatic Ecotoxicity Testing

A base set of acute aquatic toxicity tests is typically required to assess the environmental hazard of a chemical. This includes tests on representatives of three trophic levels: fish, aquatic invertebrates, and algae.

Workflow for Aquatic Ecotoxicity Assessment

Caption: Standard workflow for assessing the acute aquatic toxicity of a chemical substance.

1. OECD 203: Fish, Acute Toxicity Test

-

Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

-

Methodology:

-

Test Solutions: A series of at least five concentrations of BTCA, typically in a geometric progression, are prepared in a suitable dilution water. A control group (dilution water only) is also included.

-

Exposure: Fish are introduced to the test and control vessels. A semi-static or flow-through system is recommended to maintain the concentration of the test substance.

-

Duration: The exposure period is 96 hours.

-

Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

-

2. OECD 202: Daphnia sp. Acute Immobilisation Test

-

Principle: This test determines the concentration of a substance that results in the immobilization of 50% of the exposed Daphnia (EC50) after 48 hours.

-

Test Organism: Daphnia magna is the most commonly used species.

-

Methodology:

-

Test Solutions: A range of at least five concentrations of BTCA are prepared. A control group is run in parallel.

-

Exposure: Young daphnids (less than 24 hours old) are exposed to the test solutions in static or semi-static conditions.

-

Duration: The test duration is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 at 48 hours, along with its confidence intervals, is calculated.

-

3. OECD 201: Alga, Growth Inhibition Test

-

Principle: This test measures the effect of a substance on the growth of a freshwater algal species over a 72-hour period.

-

Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.

-

Methodology:

-

Test Cultures: Exponentially growing algae are exposed to a series of BTCA concentrations in a nutrient-rich medium.

-

Incubation: The cultures are incubated under constant illumination and temperature for 72 hours.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell count or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined by comparing the growth in the test cultures to that of the control.

-

Biodegradability Testing

Ready biodegradability tests are designed to assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.

Workflow for Ready Biodegradability Assessment (OECD 301F)

Caption: Workflow for the OECD 301F ready biodegradability test.

1. OECD 301F: Manometric Respirometry Test

-

Principle: This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during the degradation process.

-

Methodology:

-

Test System: A known concentration of BTCA is added as the sole source of organic carbon to a mineral medium inoculated with activated sludge from a wastewater treatment plant.

-

Incubation: The test mixture is incubated in a closed respirometer at a constant temperature in the dark for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a manometer or pressure sensor. Carbon dioxide produced during respiration is trapped by a potassium hydroxide (B78521) solution.

-

Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of BTCA to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

-

Life Cycle Assessment (LCA) Considerations

A comprehensive understanding of the environmental impact of this compound would necessitate a Life Cycle Assessment (LCA). An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction through production, use, and end-of-life.

No specific LCA studies for BTCA were identified in the public literature. However, an LCA for BTCA would involve the following stages:

Logical Relationship of a BTCA Life Cycle Assessment

Caption: Key stages in the life cycle assessment of this compound.

A key aspect of an LCA for BTCA, particularly in its application as a formaldehyde (B43269) substitute, would be a comparative analysis against the traditional formaldehyde-based resins it replaces. This would provide a clearer picture of the net environmental benefit of its use.

Conclusion

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. New substances: risk assessment summary, new substances notification 18319 - Canada.ca [canada.ca]

The Discovery and Synthetic Evolution of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Butanetetracarboxylic acid (BTCA), a cornerstone in the development of formaldehyde-free crosslinking agents, has a rich history rooted in the advancement of polymer and textile chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols for pivotal synthesis routes are presented, alongside a comprehensive summary of its physicochemical and spectroscopic properties. This document serves as a critical resource for researchers and professionals in organic synthesis, materials science, and drug development, offering a consolidated repository of knowledge on this versatile tetracarboxylic acid.

Introduction

This compound, systematically named butane-1,2,3,4-tetracarboxylic acid, is a polycarboxylic acid with the chemical formula C₈H₁₀O₈. It exists as two diastereomers: a meso compound and a pair of enantiomers (R,R and S,S). This white, crystalline solid has garnered significant attention for its utility as a non-formaldehyde durable press finishing agent for cellulosic fabrics, such as cotton, enhancing wrinkle resistance and durability. Its crosslinking capabilities also extend to the fabrication of specialized polymers, resins, coatings, and adhesives.

Historical Development

While the precise moment of its initial discovery remains elusive in readily available literature, the development and industrial importance of this compound gained momentum in the mid-20th century. The primary driver for its investigation was the need for effective and safe crosslinking agents in the textile industry, particularly as a substitute for formaldehyde-based resins which posed health and environmental concerns. Research in the 1960s and onwards led to the establishment of various synthetic routes, primarily revolving around the oxidation of cyclohexene (B86901) derivatives. The evolution of these synthetic methods has been focused on improving yield, purity, and economic viability, leading to the robust manufacturing processes in place today.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and application.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₈ | |

| Molar Mass | 234.16 g/mol | |

| Appearance | White leaf-shaped or needle-shaped crystals | |

| Melting Point (meso) | 246 °C | |

| Melting Point ((R,R)/(S,S) pair) | 227-230 °C | |

| Melting Point (dextrorotatory-levorotatory type) | 236-237 °C | |

| Solubility in Water ( g/100g ) | 18.5 (30 °C), 45.5 (50 °C), 81.8 (70 °C) | |

| Solubility in other solvents | Soluble in ethanol |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of BTCA.

-

Infrared (IR) Spectroscopy: The IR spectrum of BTCA exhibits characteristic absorption bands for the carboxylic acid functional groups. A strong, broad absorption is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibrations of the carboxyl groups. A sharp, intense peak appears around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the butane (B89635) backbone will show complex splitting patterns in the aliphatic region (δ 2-4 ppm) due to coupling between adjacent methine and methylene (B1212753) protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid groups in the range of δ 170-180 ppm. The carbons of the butane backbone will resonate in the upfield region (δ 30-50 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometric analysis can be used to confirm the molecular weight of BTCA. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Key Synthetic Methodologies

Several synthetic routes have been developed for the production of this compound, primarily involving the oxidative cleavage of a cyclohexene precursor.

Oxidation of Tetrahydrophthalic Anhydride (B1165640)

This is one of the most common and industrially significant methods for synthesizing BTCA. The general workflow involves the Diels-Alder reaction of butadiene and maleic anhydride to form cis-Δ⁴-tetrahydrophthalic anhydride, which is then oxidized.

Butadiene [label="Butadiene"]; MaleicAnhydride [label="Maleic Anhydride"]; DielsAlder [label="Diels-Alder Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; THPA [label="cis-Δ⁴-Tetrahydrophthalic\nAnhydride"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335"]; BTCA [label="1,2,3,4-Butanetetracarboxylic\nAcid", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Butadiene -> DielsAlder; MaleicAnhydride -> DielsAlder; DielsAlder -> THPA; THPA -> Oxidation; Oxidation -> BTCA; }

Figure 1: General workflow for the synthesis of BTCA from butadiene and maleic anhydride.

A traditional and effective method involves the oxidation of tetrahydrophthalic anhydride or its corresponding diacid with nitric acid, often in the presence of a vanadium catalyst.

Experimental Protocol:

-

Reactants: cis-Δ⁴-Tetrahydrophthalic acid, nitric acid, ammonium (B1175870) metavanadate (catalyst).

-

Procedure:

-

cis-Δ⁴-Tetrahydrophthalic acid is mixed with a solution of nitric acid.

-

A catalytic amount of ammonium metavanadate is added to the mixture.

-

The reaction mixture is heated. The temperature and reaction time are critical parameters that need to be carefully controlled to ensure complete oxidation and minimize side reactions.

-

Upon completion, the reaction mixture is cooled to allow for the crystallization of this compound.

-

The product is isolated by filtration, washed with cold water to remove residual nitric acid and catalyst, and then dried.

-

-

Yield: This method can achieve high yields, reportedly up to 90-95%.

A "greener" alternative to nitric acid oxidation utilizes hydrogen peroxide as the oxidant, often in the presence of a tungstate (B81510) or molybdate (B1676688) catalyst.

Experimental Protocol:

-

Reactants: Tetrahydrophthalic anhydride, hydrogen peroxide, tungstic acid or sodium tungstate (catalyst).

-

Procedure:

-

Tetrahydrophthalic anhydride is suspended in water.

-

A catalytic amount of tungstic acid or a tungstate salt is added.

-

Hydrogen peroxide is added dropwise to the heated suspension. The rate of addition and temperature are controlled to manage the exothermic reaction.

-

The reaction is typically carried out at elevated temperatures for several hours to ensure complete conversion.

-

After the reaction, the solution is cooled, and the this compound is isolated by crystallization, followed by filtration and drying.

-

-

Yield: Yields in the range of 75-85% have been reported for this method.

Ozone can also be employed for the oxidative cleavage of the double bond in tetrahydrophthalic anhydride.

Experimental Protocol:

-

Reactants: Tetrahydrophthalic anhydride, ozone, hydrogen peroxide.

-

Procedure:

-

Tetrahydrophthalic anhydride is dissolved in a suitable solvent, such as acetic acid or an aqueous alkaline solution.

-

A stream of ozone-containing gas is passed through the solution at a controlled temperature.

-

The resulting ozonide is then oxidatively cleaved, typically by treatment with hydrogen peroxide.

-

The this compound is then isolated from the reaction mixture.

-

-

Yield: This method can provide yields of approximately 80-85%.

THPA [label="cis-Δ⁴-Tetrahydrophthalic\nAnhydride"]; HNO3 [label="Nitric Acid /\nVanadium Catalyst", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide /\nTungstate Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05"]; O3_H2O2 [label="Ozone followed by\nHydrogen Peroxide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BTCA [label="1,2,3,4-Butanetetracarboxylic\nAcid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

THPA -> HNO3; THPA -> H2O2; THPA -> O3_H2O2; HNO3 -> BTCA; H2O2 -> BTCA; O3_H2O2 -> BTCA; }

Figure 2: Key oxidative pathways for the synthesis of BTCA from tetrahydrophthalic anhydride.

Synthesis from Succinic Anhydride

An alternative approach involves the coupling of two succinic anhydride molecules.

Experimental Protocol:

-

Reactants: Succinic anhydride, a brominating agent, a base, and a coupling agent.

-

Procedure:

-

Succinic anhydride is first brominated to form bromosuccinic anhydride.

-

In a separate reaction, a carbanion of succinic anhydride is generated using a suitable base.

-

The bromosuccinic anhydride and the succinic anhydride carbanion are then coupled to form the bis-anhydride of this compound.

-

Finally, the bis-anhydride is hydrolyzed to yield the desired tetracarboxylic acid.

-

Applications in Drug Development and Research

While the primary application of BTCA is in the textile industry, its structure lends itself to potential applications in drug development and biomedical research. The four carboxylic acid groups provide multiple points for conjugation, making it a candidate for use as a:

-

Crosslinker: For the preparation of hydrogels and biodegradable polymers for drug delivery systems and tissue engineering scaffolds.

-

Chelating Agent: The multiple carboxylate groups can effectively chelate metal ions, suggesting potential use in chelation therapy or as a component of contrast agents for medical imaging.

-

Building Block: Its rigid and well-defined stereochemistry makes it an interesting scaffold for the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a molecule of significant industrial and potential scientific importance. Its journey from a laboratory curiosity to a key component in formaldehyde-free textile finishing is a testament to the power of applied chemistry. The synthetic routes to BTCA have evolved to become more efficient and environmentally benign. As research continues, the unique structural features of BTCA are likely to open up new avenues for its application in advanced materials, drug delivery, and other areas of scientific innovation. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this versatile compound.

Unlocking the Potential of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide to Emerging Research Areas for Scientists and Drug Development Professionals

An In-depth Exploration of 1,2,3,4-Butanetetracarboxylic Acid (BTCA) as a Versatile Crosslinking Agent and Building Block for Advanced Applications in Polymer Chemistry, Biomaterials, and Drug Delivery.

Introduction: this compound (BTCA) is a polycarboxylic acid that has garnered significant attention as a non-toxic, formaldehyde-free crosslinking agent.[1] While its primary application to date has been in the textile industry for imparting wrinkle resistance and other desirable properties to cellulosic fabrics, its unique chemical structure and reactivity present a compelling case for its exploration in a broader range of scientific and therapeutic fields. This technical guide serves to illuminate the untapped potential of BTCA, offering researchers, scientists, and drug development professionals a comprehensive overview of promising research avenues, supported by quantitative data and detailed experimental methodologies.

Core Properties and Established Applications

BTCA is a white, crystalline solid with a molecular weight of 234.16 g/mol .[2] Its key feature is the presence of four carboxylic acid groups, which can readily form ester linkages with hydroxyl-containing polymers.[3] This reactivity is the basis for its well-established use as a crosslinking agent for natural fibers like cotton, linen, and silk, where it improves properties such as wrinkle resistance, anti-pilling, and flame retardancy.[4][5] BTCA is also utilized in the synthesis of high-performance polymers, including polyimides known for their exceptional heat resistance and chemical stability, and in the formulation of industrial coatings.[5]

Potential Research Areas

The inherent properties of BTCA, including its biocompatibility and crosslinking capabilities, open up a wealth of possibilities for novel applications, particularly in the biomedical field.

Biodegradable Polyesters for Drug Delivery and Tissue Engineering

The synthesis of biodegradable polyesters is a cornerstone of modern biomaterial science, with applications ranging from controlled drug release to scaffolds for tissue regeneration.[6][7] BTCA, with its four carboxylic acid groups, can serve as a valuable monomer in the polycondensation synthesis of novel biodegradable polyesters.

Potential Research Directions:

-

Synthesis of Novel Polyesters: Investigating the polycondensation of BTCA with various biocompatible diols (e.g., 1,4-butanediol, ethylene (B1197577) glycol) to create a library of polyesters with tunable degradation rates and mechanical properties.

-

Drug Encapsulation and Release: Exploring the use of BTCA-based polyesters for the encapsulation of therapeutic agents, and characterizing their in vitro and in vivo drug release kinetics.

-

Scaffold Fabrication: Fabricating porous scaffolds from these novel polyesters using techniques like solvent casting, particulate leaching, or 3D printing for tissue engineering applications.

Hydrogels for Controlled Drug Release and Cell Encapsulation

Hydrogels, three-dimensional networks of hydrophilic polymers, are extensively studied for their use in drug delivery and as matrices for cell culture and tissue engineering due to their high water content and biocompatibility.[8] BTCA can act as an effective crosslinker for hydrophilic polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and various polysaccharides.

Potential Research Directions:

-

Tunable Hydrogel Properties: Systematically studying the effect of BTCA concentration on the swelling ratio, mechanical strength, and degradation rate of hydrogels made from biocompatible polymers like PVA, chitosan, and alginate.

-

Controlled Drug Release Systems: Developing BTCA-crosslinked hydrogels as carriers for the controlled release of small molecule drugs, proteins, and other biologics. The release mechanism can be tuned by altering the crosslinking density.

-

Cell-Laden Scaffolds: Investigating the cytocompatibility of BTCA-crosslinked hydrogels and their potential for encapsulating cells for tissue regeneration applications.

Surface Modification of Biomaterials

The surface properties of biomaterials play a critical role in their interaction with biological systems. BTCA can be used to modify the surface of various materials to introduce carboxyl groups, thereby altering their hydrophilicity, charge, and ability to be further functionalized.

Potential Research Directions:

-

Improving Biocompatibility: Modifying the surface of implantable devices with a thin layer of BTCA-crosslinked polymers to enhance their biocompatibility and reduce inflammatory responses.

-

Biofunctionalization: Utilizing the carboxyl groups introduced by BTCA as anchor points for the covalent attachment of bioactive molecules, such as peptides, growth factors, and antibodies, to guide cellular responses.

-

Nanoparticle Functionalization: Crosslinking polysaccharides on the surface of nanoparticles with BTCA to create stable, biocompatible drug delivery vehicles with tunable surface properties.

Quantitative Data Summary

The following tables summarize key quantitative data from existing literature on the effects of BTCA in various applications.

Table 1: Effect of BTCA on the Physical Properties of Cotton Fabric

| BTCA Concentration (%) | Wrinkle Recovery Angle (°) (Warp + Weft) | Bursting Strength (kPa) | Air Permeability (cm³/cm²/s) | Water Absorption Time (s) |

| 0 (Untreated) | 165 | 750 | 120 | 1.44 |

| 6 | 280 | 650 | 105 | 1.55 |

| 15 | 310 | 580 | 102 | 5.54 |

Source: Adapted from Cellulose (B213188) Chemistry and Technology, 2013.[9]

Table 2: Influence of Curing Conditions on BTCA Crosslinking Efficiency in Cotton Fabric

| Curing Temperature (°C) | Curing Time (min) | Crosslinked BTCA Content (%) | Wrinkle Recovery Angle (°) |

| 180 | 2 | ~90 | >250 |

| 160 | 3 | ~90 | >250 |

Source: Adapted from ACS Omega, 2022.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving BTCA.

Protocol 1: Crosslinking of Cotton Fabric with BTCA for Wrinkle Resistance

1. Materials:

- Desized, scoured, and bleached plain-woven cotton fabric.

- This compound (BTCA).

- Sodium hypophosphite monohydrate (SHP) (catalyst).

- Deionized water.

2. Preparation of Finishing Solution:

- Prepare an aqueous solution containing 6% (w/v) BTCA and 6% (w/v) SHP.

- Stir the solution until all components are fully dissolved. The pH of the solution will be approximately 2.0.

3. Fabric Treatment:

- Immerse a piece of cotton fabric in the finishing solution for 5 minutes at room temperature.

- Pass the fabric through a two-roll laboratory padder to achieve a wet pick-up of 80-90%.

- Dry the padded fabric at 85°C for 5 minutes in a laboratory oven.

4. Curing:

- Cure the dried fabric at 180°C for 90 seconds in a laboratory oven.

5. Post-Treatment:

- Rinse the cured fabric thoroughly with deionized water to remove any unreacted chemicals.

- Dry the fabric at ambient temperature.

6. Characterization:

- Measure the wrinkle recovery angle according to a standard test method (e.g., AATCC Test Method 66-2003).

- Determine the bursting strength of the fabric using a bursting strength tester.

Protocol 2: Synthesis of a BTCA-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel

1. Materials:

- Polyvinyl alcohol (PVA) (Mw ~146,000-186,000 g/mol , >99% hydrolyzed).

- This compound (BTCA).

- Deionized water.

2. Preparation of PVA Solution:

- Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring for 2-3 hours until a clear, viscous solution is obtained.

3. Crosslinking Reaction:

- To the PVA solution, add a predetermined amount of BTCA (e.g., to achieve a 10:1 molar ratio of PVA monomer units to BTCA).

- Stir the mixture thoroughly to ensure homogeneous distribution of the crosslinker.

- Cast the solution into a petri dish or a desired mold.

4. Curing:

- Place the cast solution in an oven at a specified temperature (e.g., 120°C) for a set duration (e.g., 1 hour) to induce esterification and crosslinking.

5. Purification: